テトラエチルアンモニウムベンゾエート

概要

説明

Tetraethylammonium benzoate is a compound that is not directly studied in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is related to tetraethylammonium salts, which are known to form various structures with benzoate anions. These structures often involve hydrogen bonding and can form complex geometries, such as clathrate hydrates and crystal frameworks .

Synthesis Analysis

The synthesis of tetraethylammonium benzoate can be inferred from methods used for similar compounds. For instance, tetraethylammonium 2-(carbamoyl)benzoate is synthesized using organocatalysts under mild, solvent-free conditions at room temperature . Another related compound, tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate, is likely synthesized through a reaction involving tetraethylammonium hydroxide and the corresponding benzoate precursor .

Molecular Structure Analysis

The molecular structure of tetraethylammonium benzoate can be deduced to involve hydrogen bonding and possibly clathrate-like frameworks, similar to those observed in tetra-n-butyl ammonium benzoate hydrate . The benzoate anions are likely to be connected through hydrogen bonds, forming extended structures in the solid state .

Chemical Reactions Analysis

Tetraethylammonium benzoate may participate in reactions as a phase transfer catalyst or as a reactant in organocatalytic processes. For example, tetraethylammonium 2-(carbamoyl)benzoate acts as an organocatalyst for the cyclotrimerization of isocyanates . This suggests that tetraethylammonium benzoate could also be involved in similar catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraethylammonium benzoate can be inferred from related compounds. It is likely to be a solid at room temperature and may form micelles in aqueous solutions, as observed with tetradecyltrimethylammonium benzoate surfactants . The compound's solubility, melting point, and other physical properties would be influenced by the nature of the benzoate anion and its interactions with the tetraethylammonium cation .

科学的研究の応用

金属を含まない二官能性触媒

テトラエチルアンモニウムベンゾエートは、穏和な条件下でカルボニル化合物のシアノシリル化を効率的かつ迅速に行う強力な金属を含まない二官能性触媒として同定されています . この触媒には、反応成分をそれぞれルイス塩基性中心とルイス酸性中心として活性化するのに適した幾何学構造で、ベンゾエート官能基とヒドロキシカルバモイル官能基が含まれています .

カルボニル化合物のシアノシリル化

この化合物は、室温で無溶媒条件下、触媒量0.15 mol%で、多種多様なカルボニル化合物の非常に迅速なシアノシリル化を効率的に触媒できます . これは、簡便で容易に入手可能な二官能性有機触媒になります .

グリーンケミストリーへの応用

テトラエチルアンモニウムベンゾエートは、グリーンケミストリーの原則に対処するための貴重なツールです . この化合物を含む有機触媒法では、湿った溶媒中または無溶媒条件下で、好気的雰囲気中で有機反応を実行できます .

医薬品への応用

<a data-citationid="9cf6ceb3-eb27-0c2a-14bd-3c8f8de20770-30-group" h="ID=SERP,5017.1" href="https://pubs.rsc.org/en/content/articlelanding/2012/cy/c2cy200

作用機序

Target of Action

Tetraethylammonium benzoate primarily targets autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.

Mode of Action

The compound interacts with its targets by blocking them . This blocking action inhibits the normal function of the targets, leading to changes in the physiological processes they control. For instance, the blocking of autonomic ganglia can prevent signals carrying vasoconstrictor impulses from proceeding .

Biochemical Pathways

While the specific biochemical pathways affected by tetraethylammonium benzoate are still under investigation, it is known that the compound’s blocking action can influence various pathways involving its targets . For example, the blocking of calcium- and voltage-activated potassium channels can disrupt the normal flow of potassium ions, affecting the electrical activity of cells.

Pharmacokinetics

The compound’s structure, which includes a positively charged central quaternary ammonium, may influence its pharmacokinetic properties .

Result of Action

The blocking action of tetraethylammonium benzoate on its targets leads to various molecular and cellular effects. For instance, the compound’s blocking of autonomic ganglia can result in vasodilation . The compound is primarily used as a pharmacological research agent that blocks selective potassium channels .

Safety and Hazards

Tetraethylammonium benzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

将来の方向性

Tetraethylammonium is an experimental drug with no approved indication or marketed formulation . The most common use of tetraethylammonium presently is as a pharmacological research agent that blocks selective potassium channels . Its potential as a therapeutic vasodilator was considered, but serious toxic effects were found .

特性

IUPAC Name |

tetraethylazanium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C7H6O2/c1-5-9(6-2,7-3)8-4;8-7(9)6-4-2-1-3-5-6/h5-8H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFIGXMZHITUAZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

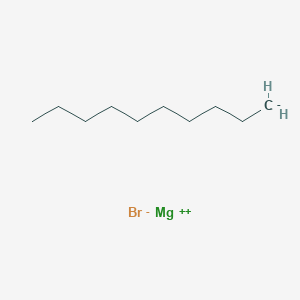

Canonical SMILES |

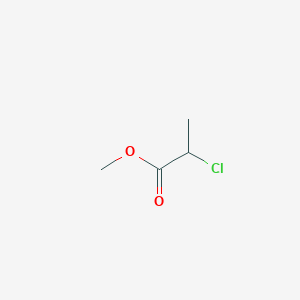

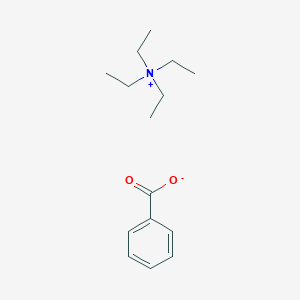

CC[N+](CC)(CC)CC.C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066132 | |

| Record name | Tetraethylammonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16909-22-1 | |

| Record name | Tetraethylammonium benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16909-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, benzoate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, benzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tetraethylammonium benzoate in anionic ring-opening polymerization?

A1: Tetraethylammonium benzoate acts as an initiator in the anionic ring-opening polymerization of specific lactones, such as 4-alkyloxycarbonyl-3,3-dimethyl-2-oxetanones. [] This process enables the creation of homopolymers and copolymers with high molecular weights and narrow polydispersity indices. []

Q2: Why is Tetraethylammonium benzoate preferred as an initiator in certain polymerization reactions?

A2: The presence of two methyl groups on the lactone monomer used in conjunction with Tetraethylammonium benzoate prevents unwanted transfer reactions, leading to controlled polymerization and desirable polymer characteristics. [] Additionally, the polymerization process exhibits living characteristics, allowing for further monomer addition and controlled polymer chain growth. []

Q3: How is Tetraethylammonium benzoate employed in electrochemical analysis?

A3: Tetraethylammonium benzoate serves as a supporting electrolyte in the electrochemical determination of trihalomethanes (THMs) in water samples. [] This method, based on stripping analysis, involves the electrochemical reduction of THMs at a silver cathode in an aqueous solution containing Tetraethylammonium benzoate. []

Q4: Beyond polymerization and electrochemistry, are there other notable applications of Tetraethylammonium benzoate?

A4: Tetraethylammonium benzoate plays a crucial role in synthesizing modified nucleotides for biochemical research. For example, it is used in a buffered solution during the synthesis of an AUG (adenine-uracil-guanine) analog containing 8,5'-O-Cycloadenosine. [] This modified nucleotide has implications for understanding RNA structure and function. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)